molecular formula C8H8BrF2NO B1409535 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine CAS No. 1566764-20-2

5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine

Cat. No.: B1409535
CAS No.: 1566764-20-2
M. Wt: 252.06 g/mol
InChI Key: UIMHLBAFYBDFMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine: is a chemical compound with the molecular formula C8H8BrF2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine typically involves the reaction of 2,2-difluoroethanol with 5-bromo-3-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of different derivatives of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Reactions: Various substituted pyridines.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine
  • 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Comparison: Compared to similar compounds, 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine is unique due to the presence of the methyl group on the pyridine ring. This structural difference can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the difluoroethoxy group can affect the compound’s physical and chemical properties, making it distinct from other similar compounds.

Biological Activity

5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine is a chemical compound of significant interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrF2N. It features a pyridine ring substituted with a bromine atom and a difluoroethoxy group, which may influence its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight235.06 g/mol
Boiling PointNot readily available
Melting PointNot readily available
SolubilityModerate in organic solvents

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the bromine atom and difluoroethoxy group can enhance lipophilicity, facilitating cell membrane penetration and potentially altering enzyme interactions.

Antimicrobial Activity

Studies have shown that certain pyridine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating inhibition of bacterial growth. Specific assays using Burkholderia sp. MAK1 have shown effective conversion of pyridine derivatives into bioactive compounds, indicating potential pathways for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound's structure suggests possible interaction with inflammatory pathways. Inhibitors targeting phosphoinositide 3-kinases (PI3K), which play a crucial role in inflammation, have been derived from similar pyridine structures. The modulation of PI3K activity is essential for treating inflammatory diseases .

Case Studies

  • Antimicrobial Testing : A study evaluated the efficacy of various pyridine derivatives against Staphylococcus aureus. Results indicated that derivatives with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that compounds similar to this compound could reduce the production of pro-inflammatory cytokines when exposed to lipopolysaccharides (LPS).

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of toxicity. It is essential to conduct thorough toxicological assessments, particularly focusing on acute and chronic exposure effects.

Table 2: Toxicity Data Overview

Study TypeFindings
Acute ToxicityLimited data available
Chronic ToxicityRequires further research
Environmental ImpactNot extensively studied

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c1-5-2-6(9)3-12-8(5)13-4-7(10)11/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHLBAFYBDFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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